

Application Notes: Cerium(III) Sulfide (Ce₂S₃) in High-Temperature Coatings

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For Researchers, Scientists, and Materials Development Professionals

Abstract

Cerium(III) sulfide (Ce₂S₃), or cerium sesquisulfide, is a refractory inorganic compound with notable thermal stability and a high melting point. While its primary commercial application has been as a non-toxic red pigment, its intrinsic properties suggest potential for use in advanced high-temperature coatings. This document outlines the potential applications, material properties, and hypothetical protocols for the deposition and evaluation of Ce₂S₃-based coatings for high-temperature environments. It is important to note that the application of Ce₂S₃ in this field is an emerging area of research, and established industrial uses are not yet documented. The protocols provided are based on standard methodologies for similar ceramic materials.

Introduction and Potential Applications

Cerium(III) sulfide is characterized by its high melting point, which is comparable to that of alumina and silica, and its chemical inertness, particularly in reducing atmospheres.[1] These characteristics make it a theoretical candidate for applications where thermal stability and resistance to chemical attack are critical.

Potential High-Temperature Applications:



- Thermal Barrier Coatings (TBCs): As a potential ceramic topcoat, Ce₂S₃ could offer thermal insulation to protect metallic substrates (e.g., superalloys in gas turbines or aerospace components) from extreme temperatures.[2][3] The effectiveness would depend on its thermal conductivity and thermomechanical stability.
- Corrosion/Oxidation Resistant Coatings: In oxygen-deprived or sulfidizing high-temperature environments, Ce₂S₃ may offer superior stability compared to oxide-based ceramics. Its inertness could protect substrates from corrosive gases and molten salts.
- Refractory and Sacrificial Linings: Ce₂S₃'s high melting point suggests its potential use as a coating for crucibles or other refractory components, particularly for handling highly reactive molten metals where oxide-based ceramics may be unsuitable.[1]

Material Properties of Cerium(III) Sulfide

The physical and chemical properties of Ce₂S₃ are central to its potential use in high-temperature coatings. A summary of key quantitative data is presented below.



Property	Value	Notes
Chemical Formula	Ce ₂ S ₃	Cerium Sesquisulfide
Molar Mass	375.73 g/mol	[1]
Appearance	Red/Burgundy/Black Crystals	Dependent on the polymorph $(\alpha, \beta, \text{ or } \gamma)[1]$
Density	5.18 g/cm ³	[1]
Melting Point	1840 to 1940 °C (2110 to 2210 K)	[1] Comparable to refractory oxides like alumina.
Boiling Point	Decomposes (at ~2300 °C)	[1]
Crystal Structure	Orthorhombic (α), Tetragonal (β), Cubic (γ)	[1] The γ-phase is often targeted for its properties.
Band Gap	2.06 eV (for γ-Ce ₂ S ₃)	[1] Suggests semiconducting properties at high temperatures.
Solubility	Insoluble in water. Soluble in warm formic or acetic acid and cold dilute mineral acids (HCI, HNO ₃ , H ₂ SO ₄).	[1]

Experimental Protocols

The following sections detail hypothetical protocols for the synthesis of Ce₂S₃ powder suitable for thermal spray and the subsequent deposition and testing of a Ce₂S₃ coating.

Protocol for Synthesis of γ-Ce₂S₃ Powder

This protocol is adapted from established gas-phase sulfurization methods for producing highpurity cerium sulfide powder suitable for thermal spray applications.[1][4]

Objective: To synthesize y-phase Ce₂S₃ powder from cerium(IV) oxide (CeO₂) precursor.

Materials & Equipment:



- High-purity CeO₂ powder (99.9%+, <10 μm particle size)
- Carbon disulfide (CS₂) or Hydrogen sulfide (H₂S) gas
- Inert carrier gas (Argon or Nitrogen)
- Tube furnace capable of reaching ≥1000°C
- Alumina or quartz process tube
- Ceramic or graphite combustion boats
- Gas flow controllers and safety scrubbing system for exhaust gases

Procedure:

- Preparation: Place 10-20 g of CeO₂ powder in a graphite combustion boat, spreading it into a thin, even layer to maximize gas exposure.
- Furnace Setup: Place the boat in the center of the tube furnace. Purge the system with inert gas (e.g., Argon at 200 sccm) for at least 30 minutes to remove air and moisture.
- Heating: Begin heating the furnace under the inert gas flow to the reaction temperature of 950-1000°C.
- Sulfurization: Once the temperature has stabilized, introduce the sulfurizing gas.
 - Using CS₂: Bubble the Argon carrier gas through liquid CS₂ to introduce CS₂ vapor into the process tube. The reaction is: 6 CeO₂ + 5 CS₂ → 3 Ce₂S₃ + 5 CO₂ + SO₂[4]
 - Using H₂S: Introduce a controlled flow of H₂S gas (e.g., 5% H₂S in Argon). The reaction is:
 Ce₂O₃ + 3 H₂S → Ce₂S₃ + 3 H₂O (Note: CeO₂ is first reduced to Ce₂O₃).[1]
- Reaction Time: Maintain the reaction conditions for 4-8 hours. The exact time will depend on gas flow rates and batch size.
- Purging and Cooldown: Stop the flow of the sulfurizing gas and switch back to a pure inert gas flow. Allow the furnace to cool down to room temperature under the inert atmosphere.



- Collection: Once cooled, carefully remove the combustion boat. The resulting reddish-brown to dark powder is Ce₂S₃.
- Characterization: Analyze the powder using X-ray Diffraction (XRD) to confirm the formation of the desired γ-Ce₂S₃ phase and Scanning Electron Microscopy (SEM) to assess particle morphology for suitability in plasma spraying.

Protocol for Deposition of Ce₂S₃ Coating via Atmospheric Plasma Spray (APS)

This protocol outlines a hypothetical procedure for depositing a Ce₂S₃ coating onto a nickel-based superalloy substrate (e.g., Inconel 718), which is common in high-temperature applications.[5][6]

Objective: To deposit a dense, well-adhered Ce₂S₃ coating with a thickness of 200-300 μm.

Materials & Equipment:

- Synthesized y-Ce₂S₃ powder, sieved to a particle size range of 20-60 μm.
- Inconel 718 substrate coupons (e.g., 25mm x 25mm x 3mm).
- Bond coat powder (e.g., NiCoCrAlY).
- Atmospheric Plasma Spray (APS) system with a suitable plasma torch.
- Primary and secondary plasma gases (e.g., Argon, Hydrogen).
- Powder feeder system.
- Grit blasting equipment (e.g., with alumina grit).
- Substrate cooling system (e.g., compressed air jets).

Procedure:

• Substrate Preparation:



- Degrease the Inconel substrates using an ultrasonic bath with acetone.
- \circ Grit blast the surface to be coated with 24-grit alumina to achieve a surface roughness (Ra) of 6-8 μm .
- Clean the blasted surface with compressed air to remove residual grit.
- Bond Coat Application:
 - Mount the substrate in the spray chamber.
 - Using the APS system, apply a NiCoCrAlY bond coat to a thickness of 100-150 μm. This layer enhances adhesion and provides oxidation protection for the substrate.
- Ce₂S₃ Top Coat Application:
 - Load the synthesized Ce₂S₃ powder into the powder feeder.
 - Set the APS parameters. These must be optimized experimentally, but a starting point could be:
 - Plasma Gases: Argon (primary, ~40 slpm), Hydrogen (secondary, ~8 slpm)
 - Current: ~500-600 A
 - Voltage: ~60-70 V
 - Powder Feed Rate: ~20-30 g/min
 - Spray Distance: 100-120 mm
 - Preheat the substrate with the plasma plume (without powder) to approximately 200°C.
 - \circ Initiate powder feeding and deposit the Ce₂S₃ top coat to the desired thickness (200-300 μ m). Use multiple passes to build up the thickness and manage thermal stress.
 - Maintain substrate temperature below 300°C during spraying using air jet cooling to prevent thermal damage.



- Post-Processing:
 - Allow the coated sample to cool to room temperature in the chamber.
 - Perform a visual inspection for cracks and delamination.
 - Prepare cross-sections for microstructural analysis (SEM) to assess coating porosity, thickness, and interface integrity.

Protocol for High-Temperature Oxidation Testing

Objective: To evaluate the stability and protective capability of the Ce₂S₃ coating in a high-temperature air environment.

Materials & Equipment:

- Ce₂S₃-coated coupons.
- High-temperature box or tube furnace.
- High-precision balance (0.01 mg readability).
- Alumina crucibles.

Procedure:

- Sample Preparation: Clean the coated coupons with ethanol and dry them. Measure and record their initial dimensions and weight.
- Isothermal Oxidation:
 - Place the samples in pre-weighed alumina crucibles.
 - Insert the crucibles into the furnace at the desired test temperature (e.g., 1000°C, 1100°C).
 - Hold at temperature for a set duration (e.g., 10, 50, 100 hours).
- Weight Measurement:



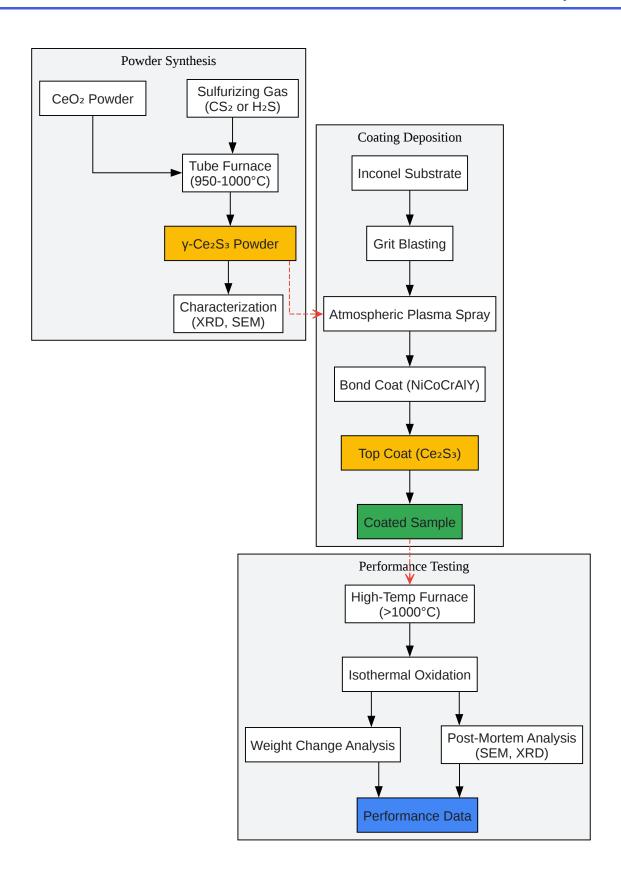
- After each interval, remove the samples from the furnace and allow them to cool to room temperature in a desiccator.
- Weigh the samples and crucibles to determine the specific weight change (mg/cm²). Any spalled coating will be collected in the crucible.

Analysis:

- Plot the specific weight change versus time to determine the oxidation kinetics.
- Analyze the surface and cross-section of the oxidized samples using SEM/EDS and XRD to identify the reaction products (e.g., formation of cerium oxides or oxysulfides) and assess coating degradation.

Visualizations





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Caption: Workflow for synthesis, deposition, and testing of Ce₂S₃ coatings.



Caption: Proposed layered structure of a Ce2S3 Thermal Barrier Coating.

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